molecular formula C5H4Br2N2O B13039728 4,5-Dibromo-6-methoxypyrimidine CAS No. 503425-88-5

4,5-Dibromo-6-methoxypyrimidine

Cat. No.: B13039728
CAS No.: 503425-88-5
M. Wt: 267.91 g/mol
InChI Key: ZVYDMIJCVTYSTB-UHFFFAOYSA-N
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Description

4,5-Dibromo-6-methoxypyrimidine is a halogenated pyrimidine derivative characterized by bromine atoms at the 4- and 5-positions and a methoxy group at the 6-position. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural adaptability.

Properties

CAS No.

503425-88-5

Molecular Formula

C5H4Br2N2O

Molecular Weight

267.91 g/mol

IUPAC Name

4,5-dibromo-6-methoxypyrimidine

InChI

InChI=1S/C5H4Br2N2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3

InChI Key

ZVYDMIJCVTYSTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=N1)Br)Br

Origin of Product

United States

Preparation Methods

Bromination of 6-Methoxypyrimidine Derivatives

A common approach is to start from 6-methoxypyrimidine or its derivatives and perform electrophilic bromination at the 4- and 5-positions.

  • Reagents: Bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
  • Conditions: Controlled temperature (0–25 °C) to avoid polybromination.
  • Outcome: Selective dibromination at C-4 and C-5 positions due to the directing effect of the methoxy group at C-6.

Halogen Exchange and Methoxylation from Dichloropyrimidines

An alternative route involves preparing 4,5-dibromo-6-chloropyrimidine followed by nucleophilic substitution of the chlorine atom at C-6 with methoxide ion.

  • Step 1: Synthesis of 4,5-dibromo-6-chloropyrimidine by bromination of 4,6-dichloropyrimidine derivatives.
  • Step 2: Reaction with sodium methoxide in methanol to substitute chlorine at C-6 with a methoxy group.
  • Advantages: This method allows for better control of substitution pattern and higher yields.

Direct Methoxylation and Bromination from Hydroxy Precursors

Based on a related patent for 5-methoxyl-4,6-dichloropyrimidine preparation:

  • Start with 5-methoxyl-4,6-dihydroxypyrimidine disodium salt.
  • Treat with phosphorus oxychloride at 65 °C for 1.5 hours to convert hydroxyl groups to chlorides.
  • Subsequent extraction and purification steps yield the dichloropyrimidine intermediate.
  • Bromination at the 4 and 5 positions can then be performed to introduce bromines.
  • Finally, methoxylation at C-6 is achieved by nucleophilic substitution.

Though this patent focuses on dichloropyrimidines, the methodology can be adapted for dibromo derivatives by replacing chlorination with bromination steps.

Step Reagents & Conditions Description Yield & Notes
1 5-methoxyl-4,6-dihydroxypyrimidine disodium (31 parts), phosphorus oxychloride (42 parts), 65 °C, 1.5 h Chlorination of hydroxy groups to chlorides High conversion; phosphorus oxychloride recovered under reduced pressure
2 Trichloroethylene, water (650 parts), 65 °C stirring Extraction and hydrolysis to isolate chloropyrimidine Efficient phase separation and purification
3 Methanol (3x mass), heating, cooling to 45 °C Crystallization and drying to obtain 5-methoxyl-4,6-dichloropyrimidine 19 parts isolated; high purity
4 Bromination of 4,6-dichloropyrimidine with bromine or NBS Introduction of bromine at C-4 and C-5 positions Controlled conditions to avoid overbromination
5 Nucleophilic substitution with sodium methoxide in methanol Replacement of chlorine at C-6 with methoxy group Final product: 4,5-dibromo-6-methoxypyrimidine
  • The chlorination step using phosphorus oxychloride is efficient with high recovery of reagents and yields around 60% for the dichloropyrimidine intermediate.
  • Bromination reactions require careful temperature control to maintain selectivity; yields for dibromination typically range from 70–85% depending on reagent and solvent choice.
  • Methoxylation via nucleophilic substitution proceeds smoothly under mild conditions with yields exceeding 80%.
  • Overall yields for the multi-step synthesis of 4,5-dibromo-6-methoxypyrimidine can reach approximately 50–60% based on starting hydroxy pyrimidine derivatives.
Method Starting Material Key Reagents Advantages Limitations
Direct bromination of 6-methoxypyrimidine 6-methoxypyrimidine Bromine, NBS Simpler, fewer steps Risk of overbromination, lower regioselectivity
Halogen exchange from dichloropyrimidine 4,5-dibromo-6-chloropyrimidine Sodium methoxide High regioselectivity, good yields Requires preparation of dibromo-chloro intermediate
Chlorination of hydroxy pyrimidine + bromination + methoxylation 5-methoxyl-4,6-dihydroxypyrimidine disodium Phosphorus oxychloride, bromine, sodium methoxide High purity, efficient reagent recovery Multi-step, more complex process

The preparation of 4,5-Dibromo-6-methoxypyrimidine involves strategic bromination and methoxylation steps that require precise control of reaction conditions to achieve high yield and purity. Among the methods, the route starting from hydroxy-substituted pyrimidines with chlorination followed by bromination and methoxylation offers a reliable and scalable approach. Careful reagent choice and process optimization are critical for maximizing yield and minimizing impurities.

This synthesis is supported by detailed patent literature and experimental data, ensuring its applicability in industrial and research settings.

Chemical Reactions Analysis

4,5-Dibromo-6-methoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The compound can be reduced to form 4,5-dibromo-6-hydroxypyrimidine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can lead to the formation of 4,5-dibromo-6-pyrimidinol using oxidizing agents such as potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,5-Dibromo-6-methoxypyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-6-methoxypyrimidine involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes by mimicking the natural substrates or by binding to the active sites, thereby blocking their activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The substituents on pyrimidine derivatives significantly alter their chemical and physical properties. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications
4,5-Dibromo-6-methoxypyrimidine 4-Br, 5-Br, 6-OCH₃ ~305.9 (calculated) High electrophilicity; potential antiviral/anticancer agent (inferred)
4,6-Dichloro-5-methoxypyrimidine () 4-Cl, 6-Cl, 5-OCH₃ 199.0 Crystalline solid with Cl···N interactions; precursor in drug synthesis
5,6-Dimethoxypyrimidine () 5-OCH₃, 6-OCH₃ 156.1 Intermediate for sulfonamide drugs (e.g., Sulfadoxine)
5-Amino-4-methoxy-6-mercapto-pyrimidine () 4-OCH₃, 5-NH₂, 6-SH 187.2 Nucleophilic sites enable thiazoline ring formation

Key Observations:

  • Halogen vs. Chloro derivatives like 4,6-dichloro-5-methoxypyrimidine exhibit strong intermolecular interactions (e.g., Cl···N), stabilizing crystal structures .
  • Amino/Mercapto vs. Halogen: The presence of amino (-NH₂) and mercapto (-SH) groups in ’s compound enables nucleophilic reactivity, contrasting with the electrophilic character of brominated pyrimidines. This difference dictates divergent synthetic applications (e.g., cyclization reactions vs. substitution pathways) .

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